Ethyl 4-methoxy-2-methylbenzoate
Description
Ethyl 4-methoxy-2-methylbenzoate (CAS No. 56427-62-4) is an aromatic ester with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol. Its structure features a methoxy group (-OCH₃) at the para position and a methyl group (-CH₃) at the ortho position on the benzene ring, with an ethyl ester (-COOCH₂CH₃) as the functional group. The compound’s InChIKey is OCVWTVSURRGDPJ-UHFFFAOYSA-N, and it is commonly used as a synthetic intermediate in pharmaceuticals, agrochemicals, and material science .
Key physical properties include:
- Exact Mass: 194.0943 g/mol
Suppliers such as LEAP CHEM CO., LTD. and CymitQuimica list it under categories like Intermediates and Building blocks, highlighting its role in research and industrial synthesis .
Properties
IUPAC Name |
ethyl 4-methoxy-2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-4-14-11(12)10-6-5-9(13-3)7-8(10)2/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVWTVSURRGDPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-methoxy-2-methylbenzoate can be synthesized through the esterification of 4-methoxy-2-methylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled reaction environments.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol using reagents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-methoxy-2-methylbenzoic acid.
Reduction: 4-methoxy-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 4-methoxy-2-methylbenzoate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the manufacture of fragrances, flavorings, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-methoxy-2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The aromatic ring allows for interactions with hydrophobic pockets in proteins, influencing their activity.
Comparison with Similar Compounds
Key Observations:
Ester Chain Length :
- Ethyl esters (e.g., this compound) generally have higher molecular weights and slightly lower polarity compared to methyl esters (e.g., Mthis compound), influencing their solubility and volatility .
Functional Group Diversity :
- Hydroxyl or benzyloxy groups (e.g., Methyl 4-benzyloxy-2-hydroxybenzoate) enhance hydrogen-bonding capability, making such compounds useful in materials science (e.g., liquid crystals) .
Biological Activity
Ethyl 4-methoxy-2-methylbenzoate (EMMB) is an organic compound widely studied for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and biochemistry. The findings presented are based on a comprehensive review of current literature and research studies.
Chemical Structure and Properties
This compound is characterized by its ethyl ester group, methoxy group, and a methyl-substituted aromatic ring. Its molecular formula is C11H14O3, and it has a molecular weight of 194.23 g/mol. The compound's structure contributes to its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C11H14O3 |
| Molecular Weight | 194.23 g/mol |
| Boiling Point | 250 °C |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Antioxidant Properties
Research indicates that EMMB exhibits significant antioxidant activity. Studies have demonstrated its ability to scavenge free radicals, which can mitigate oxidative stress in biological systems. This property is particularly relevant in the context of preventing cellular damage associated with various diseases.
Anti-inflammatory Effects
EMMB has shown potential as an anti-inflammatory agent. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, thereby reducing inflammation in tissues. This mechanism could be beneficial in treating inflammatory diseases.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of EMMB against various pathogens. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a natural preservative or therapeutic agent.
The biological activity of EMMB is attributed to its structural features, particularly the methoxy group, which enhances its lipophilicity and allows for better interaction with biological membranes. The ester group can undergo hydrolysis, releasing bioactive metabolites that may exert pharmacological effects.
Study 1: Antioxidant Activity Assessment
In a study published in the Journal of Organometallic Chemistry, EMMB was evaluated for its antioxidant capacity using DPPH and ABTS assays. Results indicated a significant reduction in free radical concentration, suggesting strong antioxidant potential (Mukhopadhyay et al., 2005) .
Study 2: Anti-inflammatory Mechanism Exploration
A study conducted by researchers at VLife Sciences Technologies investigated the anti-inflammatory properties of EMMB. In vitro experiments showed a marked decrease in TNF-α levels in macrophage cultures treated with EMMB, highlighting its potential for therapeutic applications in inflammatory conditions .
Study 3: Antimicrobial Efficacy Evaluation
Research published in Chemistry & Biology assessed the antimicrobial effects of EMMB against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics, suggesting its viability as an alternative antimicrobial agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
